(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid
Overview
Description
(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylsulfonyl group, and a cyclohexylacetic acid moiety.
Mechanism of Action
Target of Action
Similar compounds such as 4-aminophenylacetic acid have been shown to interact with proton-coupled oligopeptide transporters .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction can conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds have been used in various chemical reactions, such as the suzuki–miyaura coupling reaction , which results in the formation of new carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid typically involves multiple steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amine group on a phenyl ring.
Cyclohexylmethylation: The cyclohexylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the cyclohexylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (1-[(([4-(Methanesulfonyl)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid
- (1-[(([4-(Benzylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid
Uniqueness
- Structural Features : The presence of both acetylamino and sulfonyl groups in the same molecule is unique and contributes to its specific reactivity and binding properties.
- Biological Activity : The combination of these functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[1-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13(20)19-14-5-7-15(8-6-14)25(23,24)18-12-17(11-16(21)22)9-3-2-4-10-17/h5-8,18H,2-4,9-12H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROQXXETZZESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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